molecular formula C12H11N B14111817 2-methyl-N-(2-propynyl)indole

2-methyl-N-(2-propynyl)indole

Cat. No.: B14111817
M. Wt: 169.22 g/mol
InChI Key: NZGHVORTLBSKKY-UHFFFAOYSA-N
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Description

2-methyl-N-(2-propynyl)indole is a synthetic indole derivative designed for advanced pharmacological and neurological research. This compound is of significant interest in the study of monoamine oxidase (MAO) enzymes, particularly due to its structural features. The indole scaffold is a privileged structure in neurochemistry, recognized for its interaction with enzyme active sites . The critical propargylamine group (-N-(2-propynyl)) is a well-established pharmacophore in mechanism-based, irreversible MAO inhibitors . Research on highly similar compounds, such as N-(2-propynyl)-2-benzyloxyindolylmethylamines, has demonstrated that this structural motif can lead to highly potent and selective MAO-B "suicide inhibitors" with selectivity values exceeding 1000-fold for MAO-B over MAO-A . Inhibition of MAO-B is a validated therapeutic strategy for investigating treatment pathways for neurodegenerative disorders, as it prolongs dopamine neurotransmission and reduces the generation of neurotoxic oxidative stress byproducts during neurotransmitter metabolism . Consequently, this compound represents a key chemical tool for researchers exploring the active site of monoamine oxidase and developing new potential agents for conditions like Parkinson's disease. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use, nor for personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-prop-2-ynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-8-13-10(2)9-11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGHVORTLBSKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methyl N 2 Propynyl Indole

Established Synthetic Routes to 2-methyl-N-(2-propynyl)indole and its Precursors

The construction of this compound primarily involves two key stages: the formation of the 2-methylindole (B41428) core and the subsequent attachment of the propargyl group to the indole (B1671886) nitrogen.

Indole Nucleus Construction Strategies

The formation of the 2-methylindole precursor is a critical step, with several established methods available.

Fischer Indole Synthesis : This is one of the most widely used methods for synthesizing substituted indoles. wikipedia.orgcreative-proteomics.com It involves the reaction of phenylhydrazine (B124118) with a ketone, in this case, acetone, under acidic conditions to yield 2-methylindole. japsonline.com The reaction proceeds through the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization. mdpi.com

Madelung Synthesis : This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in For 2-methylindole, N-acetyl-o-toluidine would be the starting material. While effective for simple indoles, the harsh reaction conditions can limit its applicability for more complex or sensitive substrates. bhu.ac.in

Reissert Synthesis : This multi-step synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated to give 2-methylindole. bhu.ac.in

From 2-Acetamidotoluene : A specific method involves the reaction of 2-acetamidotoluene with sodium amide in anhydrous ether at high temperatures (240-260°C) under a nitrogen atmosphere. The resulting sodium derivative of 2-methylindole is then decomposed with ethanol (B145695) and warm water to yield 2-methylindole with high yields (80-83%). chemicalbook.com

From 2-Nitrobenzylcarbonyl Compounds : 2-Methylindole can be synthesized by the reduction of 2-nitrophenylacetone. For instance, reaction with iron in the presence of acetic acid and sodium acetate (B1210297) gives 2-methylindole, albeit in a modest yield of 68%. google.com

A variety of other named reactions can also be employed for the synthesis of the indole nucleus, including the Bartoli, Bischler–Möhlau, and Larock indole syntheses. wikipedia.org

N-Alkylation and Propynylation Reaction Optimization

Once 2-methylindole is obtained, the final step is the introduction of the propargyl group at the nitrogen atom. This is typically achieved through an N-alkylation reaction.

The most common method for N-propynylation is the reaction of 2-methylindole with propargyl bromide. This reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, making it a more potent nucleophile.

Several base and solvent systems have been optimized for this transformation:

Sodium Hydride (NaH) in DMF : A widely used and effective system involves the use of sodium hydride as a strong base in a polar aprotic solvent like dimethylformamide (DMF). This method can achieve high yields, often exceeding 80%, under optimized conditions. The reaction typically proceeds at room temperature. rsc.org

Potassium Carbonate (K₂CO₃) with a Phase-Transfer Catalyst : A milder alternative utilizes potassium carbonate as the base in a solvent like toluene, with the addition of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). While this method avoids the use of moisture-sensitive reagents like NaH, it may require longer reaction times.

Sodium Hydroxide (B78521) (NaOH) under Phase-Transfer Catalysis : N-alkylation can also be performed using 50% aqueous sodium hydroxide in a two-phase system with toluene, employing a phase-transfer catalyst. mdpi.com This method has been shown to be effective for the N-propynylation of indole-5-carboxylate, with the ester group remaining intact. mdpi.com

The choice of base and solvent can influence the reaction efficiency and selectivity. Stronger bases like NaH generally lead to faster reactions and higher yields, while milder conditions with K₂CO₃ or NaOH may be preferable for substrates with sensitive functional groups.

Novel and Advanced Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing and modifying indole scaffolds.

Catalytic Coupling and Annulation Reactions

Palladium-catalyzed reactions have become powerful tools for the synthesis of substituted indoles. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step.

Palladium-Catalyzed Oxidative Coupling : Substituted indoles can be synthesized via palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes. snnu.edu.cn While not a direct route to this compound, this methodology highlights the potential of palladium catalysis in indole synthesis. The use of a simple Pd(MeCN)₂Cl₂ catalyst makes this an attractive approach. snnu.edu.cn

Sonogashira Cross-Coupling : The Sonogashira coupling of o-iodoanilines with terminal alkynes, followed by cyclization, is a versatile method for preparing 2-substituted indoles. mdpi.com This could be adapted for the synthesis of the 2-methylindole precursor.

Rhodium-Catalyzed Reactions : Rhodium(III) complexes have been shown to catalyze the oxidative coupling of arenes with alkynes, offering another avenue for the synthesis of condensed heterocycles like indoles. snnu.edu.cnrsc.org

Annulation reactions provide a powerful strategy for constructing the fused ring system of indoles.

[3+2] Annulation : Copper-catalyzed [3+2] annulation of propargylic acetates with N-alkylanilines can produce 2,3-disubstituted indoles. researchgate.net

(4+3) Annulation : Cyclohepta[b]indoles can be synthesized via a formal (4+3) annulation of 2-indolyl-derived 1,3-dicarbonyl compounds with enones. acs.org This demonstrates the utility of annulation strategies in building complex indole-based structures.

Sustainable and Green Chemistry Protocol Development

There is a growing emphasis on developing synthetic methods that are more environmentally benign.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. rasayanjournal.co.in This has been applied to the synthesis of various indole derivatives. rasayanjournal.co.in

Multicomponent Reactions : An innovative two-step, one-pot reaction has been developed for the synthesis of the indole core from simple starting materials like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method proceeds under mild conditions in ethanol without the need for a metal catalyst, aligning with the principles of green chemistry. rsc.org

Catalysis in Benign Solvents : Research into performing catalytic reactions in more environmentally friendly solvents, such as water, is an active area. One-pot reactions in water have been demonstrated for the derivatization of polysaccharides with propargyl groups. nih.gov

Chemical Derivatization and Scaffold Modification of this compound

The propargyl group in this compound is a versatile functional handle for further chemical modifications. The terminal alkyne can participate in a variety of reactions, allowing for the construction of more complex molecules.

Click Chemistry : The Huisgen [3+2] cycloaddition reaction between the terminal alkyne of this compound and an azide (B81097) is a highly efficient and popular "click" reaction. This reaction, often catalyzed by copper(I), allows for the facile formation of a 1,2,3-triazole ring, linking the indole scaffold to another molecular fragment. rsc.org

Sonogashira Coupling : The terminal alkyne can undergo palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. mdpi.com This allows for the introduction of various aromatic and unsaturated substituents.

Mannich-type Reactions : The alkyne can be activated to participate in Mannich-type reactions, leading to the formation of propargylamines.

Metal-Catalyzed Cyclizations : The propargyl group can participate in various intramolecular and intermolecular cyclization reactions catalyzed by transition metals like palladium, gold, or platinum, leading to the formation of fused or spirocyclic indole derivatives. researchgate.netacs.org For example, palladium-catalyzed cascade reactions of tryptamine (B22526) derivatives with propargyl carbonates can lead to spirocyclized indolenines. acs.org

The indole nucleus itself can also be further functionalized.

Electrophilic Substitution : The indole ring is susceptible to electrophilic substitution, typically at the C3 position. However, under strongly acidic conditions, substitution can occur at the C5 position. wikipedia.org

Metalation : After protecting the N-H proton, the indole ring can be lithiated, usually at the C2 position, allowing for the introduction of various electrophiles. bhu.ac.in

The combination of these derivatization strategies allows for extensive modification of the this compound scaffold, providing access to a wide range of complex molecules for various applications.

Synthesis of Positional and Functional Group Analogues

The core structure of this compound can be accessed through various established indole syntheses. The Madelung synthesis, for instance, involves the base-catalyzed cyclization of 2-(acylamino)-toluenes at high temperatures, suitable for creating simple 2-methylindoles. bhu.ac.in A more contemporary version of this reaction uses alkyllithiums as the base, allowing for the synthesis of 2-substituted indoles with more sensitive functional groups under milder conditions. bhu.ac.in The Fischer indole synthesis, which involves the cyclization of arylhydrazones with acid catalysts, is another widely used method for preparing indole structures. bhu.ac.in For instance, 3-methyl-2-phenyl-1-substituted-indole derivatives have been prepared using the Fischer indole synthesis by reacting propiophenone (B1677668) with the appropriately substituted phenylhydrazine hydrochloride. nih.gov

The synthesis of positional isomers, such as moving the 2-aminopropyl group to different positions on the indole ring (e.g., 3-, 4-, 5-, 6-, and 7-positions), has been accomplished to facilitate their identification in forensic samples. nih.gov These isomers can be distinguished using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Furthermore, functional group analogues can be synthesized by introducing various substituents onto the indole ring. For example, a series of bis-(3-indolyl)methane phosphonate (B1237965) derivatives with and without methyl groups at the 5-position have been synthesized to evaluate their anticancer properties. nih.gov The introduction of different functional groups can significantly alter the chemical and biological properties of the parent molecule.

Modifications of the N-Propynyl Moiety

The N-propynyl group is a key functional handle that can be modified to explore structure-activity relationships. For instance, the propargylamine (B41283) moiety can be altered, though changes to an N-allyl group have been shown to reduce activity in certain contexts. researchgate.net The synthesis of N-substituted indoles can be achieved through various catalytic systems. For example, a two-step catalytic system has been used for the synthesis of N-substituted indoles starting from 1-(2-alkynylphenyl)ketoxime. mdpi.com

Palladium-catalyzed reactions are particularly versatile for modifying the indole structure. For example, 2,3-disubstituted indoles can be synthesized by reacting 2-alkynyltrifluoroacetanilides with arenediazonium tetrafluoroborates in the presence of a palladium catalyst. mdpi.com The nature of the palladium catalyst and reaction conditions can influence the final product, yielding either 2,3-disubstituted indoles or N-alkylated-2-alkynylaniline derivatives. mdpi.com

Furthermore, the N-propynyl group can participate in cycloaddition reactions. While the C2–C3 pi bond of the indole itself is capable of cycloadditions, the propynyl (B12738560) group introduces another site for such reactions. wikipedia.org

Substituent Effects on Indole Ring Reactivity

The reactivity of the indole ring is highly influenced by the nature and position of its substituents. The C3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org

The presence of a methyl group at the C2 position, as in 2-methylindole, affects the ring's reactivity. The 2-methyl group is electron-releasing, which enhances the nucleophilicity of the indole. pageplace.de However, this same group can also sterically hinder certain reactions. For example, 2-methylindole fails to dimerize under conditions where indole readily does, due to the reduced electrophilicity of the protonated intermediate and steric hindrance from the methyl group. pageplace.de

Studies on the hydrodenitrogenation (HDN) of indole and its methylated analogues have shown that a methyl group at either the α-C (C2) or β-C (C3) position weakens the hydrogenation ability of the nitrogen heterocycle. nih.gov This is attributed to the increased spatial requirement of the sp3 carbon formed during hydrogenation. nih.gov

In the context of designing bioactive molecules, the placement of substituents is crucial. For instance, in a series of indole-based monoamine oxidase B inhibitors, moving the aromatic substitution on the N1 position from a pyridylmethyl group to a methyl group significantly increased inhibitory activity. nih.gov Similarly, in a series of mu opioid receptor antagonists, a methyl group at the 2'-position of the indole ring resulted in lower liability for the hERG potassium channel. nih.gov

The electronic effects of substituents on the benzene ring portion of the indole also play a significant role. Electron-donating groups generally increase the reactivity of the ring towards electrophiles, while electron-withdrawing groups decrease it. In palladium-catalyzed syntheses of indoles, substrates with electron-donating substituents on the benzene ring often give slightly better yields than those with electron-withdrawing groups. mdpi.com

Molecular Mechanisms of Action and Target Engagement Studies of 2 Methyl N 2 Propynyl Indole

Enzymatic Inhibition Profile of 2-methyl-N-(2-propynyl)indole

The interaction of this compound with various enzyme systems is a primary area of investigation to elucidate its pharmacological profile. The core indole (B1671886) structure, combined with a propargylamine (B41283) moiety, suggests a predisposition for interaction with specific enzymes, most notably monoamine oxidases.

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Research has indicated that indole derivatives bearing a propargylamine group are effective inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.govirb.hr Studies on derivatives such as 2-[N-(2-propynyl)-aminomethyl]-1-methyl indole have been conducted to determine their potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. nih.govtandfonline.com

Computational studies on the closely related compound, indole-2-N-methylpropargylamine, have identified it as a potent and superior binder to MAO-B when compared to established drugs like rasagiline (B1678815) and selegiline. nih.govirb.hr Density functional theory (DFT) calculations suggest that the N-methylation of the propargylamine group can enhance potency. nih.gov For instance, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine has been shown to be a potent and irreversible "suicide" inhibitor of MAO-B, with a high selectivity over MAO-A. nih.gov The Ki values for this compound were determined to be 800 ± 60 nM for MAO-A and 0.75 ± 0.15 nM for MAO-B, yielding a selectivity index of 1066 for MAO-B. nih.gov This highlights the significant role of the indole scaffold and the propargylamine group in MAO inhibition.

Interactive Table: MAO Inhibition Data for Related Indole Propargylamine Derivatives

Compound Target Inhibition Constant (Ki) Selectivity Index (MAO-A/MAO-B) Reference
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine MAO-A 800 ± 60 nM 1066 nih.gov
MAO-B 0.75 ± 0.15 nM nih.gov
L-deprenyl MAO-A 376 ± 0.032 nM 0.04 nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Modulation

While direct experimental data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by this compound is not extensively available, the broader class of indole derivatives has been investigated for this activity. nih.govacs.orgresearchgate.netmdpi.com For example, a study on 3-substituted 2-methyl indole analogs revealed moderate to good inhibitory activities against AChE. nih.gov This suggests that the 2-methyl-indole scaffold has the potential to interact with the active site of cholinesterases.

Furthermore, hybrid molecules incorporating an indole-propargylamine moiety have been designed as dual inhibitors of both cholinesterases and monoamine oxidases. nih.govresearchgate.net For instance, a novel series of indole-based compounds were synthesized and evaluated, with some exhibiting dual inhibitory activity against AChE and BuChE in the nanomolar range. nih.gov Another study on indole-based hydrazide-hydrazone derivatives showed significant inhibitory activity against both eeAChE and eqBChE. mdpi.com The potential for cholinesterase inhibition by this compound is therefore plausible but requires direct experimental validation.

Interactive Table: Cholinesterase Inhibition Data for Related Indole Derivatives

Compound Class Target Enzyme IC50 / Ki Values Reference
3-Substituted 2-methyl indole analogs AChE Ki values ranging from 0.75 ± 0.35 to 7.29 ± 5.95 µM nih.gov
Indole-based hydrazide-hydrazone derivatives eeAChE IC50 values of 11.33 µM and 26.22 µM for top compounds mdpi.com
eqBChE IC50 value of 4.33 µM for the best BChE inhibitor mdpi.com
Novel indole-based dual inhibitors hAChE IC50 value of 0.018 µM for the most potent compound mdpi.com

Investigation of Other Relevant Enzyme Systems

The interaction of this compound with other enzyme systems remains a largely unexplored area of research. The indole nucleus is a versatile scaffold found in many biologically active compounds that target a wide array of enzymes. innovareacademics.inmdpi.com For instance, indole derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as protein kinases and histone deacetylases. innovareacademics.in The biosynthesis of complex natural products like indole-diterpenes involves several enzyme classes, including prenyltransferases and flavin-dependent monooxygenases, that interact with the indole core. mdpi.com However, specific studies detailing the inhibitory or modulatory effects of this compound on these or other enzyme systems are currently lacking in the scientific literature.

Receptor Binding and Ligand Interaction Profiling of this compound

The potential for this compound to bind to various neurotransmitter receptors is another critical aspect of its molecular pharmacology. The indole structure is a key pharmacophore for several receptor ligands, most notably for serotonin (B10506) receptors.

Quantitative Radioligand Displacement Assays

Quantitative radioligand displacement assays are a standard method to determine the binding affinity of a compound for a specific receptor. nih.govnih.gov This technique involves incubating a preparation of receptors with a radiolabeled ligand of known affinity and then measuring the displacement of the radioligand by increasing concentrations of the test compound.

Currently, there is a lack of published data from quantitative radioligand displacement assays performed specifically for this compound across a broad panel of receptors. While such assays have been extensively used to characterize other indole derivatives, for example, as ligands for the 5-HT2C receptor or imidazoline (B1206853) I2 receptors, the specific binding profile of this compound remains to be determined. mdpi.com

Subtype Selectivity and Affinity Determinations

Determining the selectivity of a compound for different receptor subtypes is crucial for predicting its pharmacological effects and potential side-effect profile. This is typically achieved by performing binding assays on cells individually expressing each receptor subtype.

As with broader receptor binding profiling, specific data on the subtype selectivity and affinity of this compound are not available in the current body of scientific literature. The indole scaffold is known to be a privileged structure, capable of interacting with multiple receptors with high affinity. researchgate.net For example, certain pyrazino[1,2-a]indole (B3349936) derivatives have been identified as partial agonists at the 5-HT2C receptor. mdpi.com The affinity and selectivity of this compound for various receptor subtypes, including those for serotonin, dopamine (B1211576), and other neurotransmitters, would require dedicated investigation through comprehensive screening and binding assays.

Cellular Pathway Modulation and Intracellular Effects of this compound

The intracellular effects of this compound and its closely related analogs are multifaceted, influencing critical cellular pathways ranging from neurotransmitter metabolism to the modulation of oxidative stress and gene expression. The presence of the N-propargyl group is a key determinant of its biological activity, particularly its ability to act as an inhibitor of certain enzymes.

Neurotransmitter Metabolism and Signaling Pathway Impact

Research has consistently highlighted the role of propargylamine-containing compounds as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. unifi.itsigmaaldrich.com Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, a mechanism central to the action of several antidepressant and anti-Parkinsonian drugs.

Derivatives that are structurally similar to this compound have been shown to be potent MAO inhibitors. For instance, computational studies have identified indole-2-N-methylpropargylamine as a superior binder to MAO-B compared to the clinically used drugs rasagiline and selegiline. bohrium.com Experimental studies on 2-[N-(2-propynyl)-aminomethyl]-1-methyl indole derivatives have quantified their MAO inhibitory potencies. These investigations reveal a degree of selectivity for MAO-A or MAO-B depending on the specific substitutions on the indole ring. nih.gov

A study on various propynyl-substituted indole derivatives demonstrated their in vitro activity as MAO inhibitors. acs.org For example, N,N-Di(2-propynyl)tryptamine hydrochloride was identified as a weak inhibitor. acs.org The inhibitory potential of these compounds underscores their capacity to modulate neurotransmitter signaling pathways, which is a key aspect of their pharmacological profile.

Table 1: Monoamine Oxidase Inhibitory Activity of Related Indole Derivatives

Compound Target Inhibitory Potency (IC50) Reference
2-[N-(2-propynyl)aminomethyl]-1-methyl-5-hydroxyindole MAO-A 0.8 µM nih.gov
2-[N-(2-propynyl)aminomethyl]-1-methyl-5-methoxyindole MAO-A 2.5 µM nih.gov
2-Phenyl-N-propargylindole Nitrite (B80452) Production 44.3 µM nih.gov

This table presents the in vitro inhibitory activities of indole derivatives structurally related to this compound against monoamine oxidase (MAO) and nitrite production.

Cellular Bioenergetics and Oxidative Stress Modulation

The indole nucleus is known for its antioxidant properties, and this is often enhanced by specific substitutions. nih.gov Compounds containing an indole ring can scavenge free radicals and protect against oxidative damage. researchgate.net The neuroprotective effects of some indolalkylamine derivatives have been attributed to their antioxidant capacity, which is separate from their MAO-inhibiting activity. nih.gov

Studies on N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N), a compound with both an indole ring and a propargyl group, have shown that it can protect against dopamine-induced cell death through its antioxidant properties. nih.gov This protection involves the inhibition of dopamine auto-oxidation. nih.gov Furthermore, some 5-nitroindole (B16589) derivatives bearing a propargyl group have been found to increase the concentration of intracellular reactive oxygen species (ROS) in cancer cells, suggesting a pro-oxidant effect in a specific context. d-nb.info

A related compound, 2-phenyl-N-propargylindole, demonstrated moderate inhibitory effects on nitrite production, which can be an indicator of its ability to modulate oxidative and inflammatory pathways. However, this effect was also associated with cytotoxicity. nih.gov

Table 2: Cellular Effects of a Related Phenyl-Indole Derivative

Compound Cellular Effect IC50 Value Cytotoxicity (IC50) Reference
2-Phenyl-N-propargylindole Nitrite Production Inhibition 44.3 µM 46.8 µM nih.gov

This table shows the cellular effects of 2-phenyl-N-propargylindole, a compound sharing the N-propargyl indole scaffold.

Gene Expression and Protein Regulation Studies

The indole structure can serve as a scaffold for molecules that modulate gene expression and protein function. In various biological systems, indole and its derivatives have been shown to influence the expression of a wide range of genes. For example, indole itself can induce the expression of multidrug exporter genes in Escherichia coli. nih.gov

In the context of mammalian cells, synthetic indole derivatives have been investigated for their impact on key regulatory proteins. For instance, certain 5-nitroindole derivatives have been shown to down-regulate the expression of the c-Myc oncogene at both the transcriptional and translational levels. d-nb.info This downregulation was associated with cell-cycle arrest. d-nb.info

Furthermore, research into 2-arylindole derivatives has identified compounds that act as inhibitors of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. nih.gov The lead compound in that study, 2-phenylindole, showed inhibitory activity against NF-κB, and subsequent optimization led to derivatives with enhanced potency. nih.gov While these studies were not performed on this compound itself, they highlight the potential for indole-based molecules to influence significant gene regulatory pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Methyl N 2 Propynyl Indole Analogues

Systematic Structural Variations and Their Biological Consequences

The biological profile of 2-methyl-N-(2-propynyl)indole analogues is highly sensitive to structural modifications on both the indole (B1671886) ring and the N-propynyl chain.

Impact of Indole Ring Substituents on Target Affinity and Efficacy

Substituents on the indole ring play a pivotal role in modulating the affinity and efficacy of these compounds. The position, size, and electronic properties of these substituents can significantly alter the interaction with biological targets.

For instance, in a series of indolylmethylamine derivatives, bulky substituents at the C-5 position of the indole ring were found to generally increase inhibitory activity and selectivity for monoamine oxidase B (hMAO-B). researchgate.net Specifically, a 5-benzyloxy moiety enhanced this selectivity. researchgate.net Conversely, the elimination of a 2-methyl substituent in certain imidazopyridine analogues led to a significant reduction in activity. nih.gov

Studies on other indole derivatives have further highlighted the importance of ring substituents. For example, in a series of 2-arylindoles, substitutions on the phenyl ring were crucial for biological activity. japsonline.com A 2,5-dimethoxyl group on the aryl ring increased the inhibitory activity against the NorA efflux pump in Staphylococcus aureus. japsonline.com Similarly, substitutions on the benzene (B151609) ring of the indole nucleus itself have been shown to divert biological activity. japsonline.com In the context of cannabinoid CB1 receptor allosteric modulators, the indole ring was found to be preferable for maintaining high binding affinity, while substituents at the C3 position significantly impacted the allostery of the ligand. nih.gov

The electronic nature of the substituents is also a key determinant. Both electron-donating and electron-withdrawing groups on the indole ring have been shown to be well-tolerated in certain palladium-catalyzed synthesis reactions, indicating that a diverse range of substituted indoles can be accessed for biological screening. mdpi.com

The following table summarizes the effects of various indole ring substituents on the biological activity of related indole analogues.

Compound Series Substituent Modification Observed Biological Consequence Reference
IndolylmethylaminesBulky substituent at C-5 (e.g., benzyloxy)Increased hMAO-B inhibitory activity and selectivity researchgate.net
ImidazopyridiniumsElimination of 2-methyl group3 to 25-fold reduction in antagonist activity nih.gov
2-Arylindoles2,5-dimethoxyl on aryl ringIncreased NorA efflux pump inhibition japsonline.com
Indole-2-carboxamidesC3 substituentsSignificant impact on CB1 receptor allostery nih.gov

Role of N-Propynyl Chain Modifications on Activity Profile

Modifications to the N-propynyl chain of this compound analogues are critical in defining their activity profile. The propargyl group is a key pharmacophoric element in many monoamine oxidase (MAO) inhibitors, where it acts as a mechanism-based inactivator.

In a series of indolylmethylamine derivatives, substitutions on the nitrogen of the side chain, including propargyl and substituted propargyl groups, were evaluated. researchgate.net The presence of the N-propargylamine moiety is often associated with irreversible MAO inhibition. For example, a derivative described as a nanomolar irreversible MAO-A inhibitor featured this group. researchgate.net

Alterations to the chain length, rigidity, and the introduction of other functional groups can dramatically affect potency and selectivity. For instance, replacing the sulfur atom in a thiophosphoryl group with an oxygen or its complete elimination abolished antagonist activity in a series of imidazopyridium compounds, highlighting the sensitivity of the activity to changes in this part of the molecule. nih.gov

Computational Modeling for SAR and QSAR Derivation

Computational methods are invaluable for elucidating the complex relationships between the structure of this compound analogues and their biological activities. These approaches facilitate the rational design of new, more potent, and selective compounds.

Pharmacophore Development and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netnumberanalytics.com This tool is instrumental in both lead discovery and optimization. researchgate.netnumberanalytics.com

For a series of indole derivatives targeting Chagas disease, pharmacophore and 3D-QSAR models were developed to understand the structure-activity relationships. proceedings.science Similarly, a ligand-based virtual screening study was successfully applied for the lead optimization of donepezil-indolyl hybrid compounds with inhibitory properties against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). researchgate.net The experimental results confirmed the quality of the 3D-pharmacophores, with the most potent compounds being those selected by the models. researchgate.net

The general process of pharmacophore-oriented molecular design involves recognizing key SAR information to define the pharmacophore, which can then be used to design novel scaffolds that may have improved properties, such as better chemical accessibility. nih.gov

Predictive Models for Biological Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures and their biological activities. jocpr.commdpi.com These models are powerful tools for predicting the activity of untested compounds. jocpr.commdpi.com

A QSAR study on a series of benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors led to the development of a robust model with good predictive power. eurjchem.com The model, which utilized two descriptors (minHBint4 and Wlambdal.unity), was validated and used to design new molecules with better-predicted biological activity. eurjchem.com In another study, QSAR models for a set of 40 indole derivatives were developed to describe their logP and LD50 values. jocpr.com

The development of a reliable QSAR model typically involves several steps, including the selection of compounds, assessment of biological activity, calculation of molecular descriptors, and model validation. mdpi.com For a predictive QSAR model, the value of the predictive R-squared (pred_r²) should ideally be greater than 0.5. arxiv.org

The following table presents data from a QSAR study on indomethacin (B1671933) derivatives, illustrating the types of descriptors and statistical parameters used in such models.

Model No. QSAR Equation Statistical Parameters Reference
2pIC50= -20.605 (±6.600) IOR - 0.747 (±0.454) I1 -5.083 (±3.478) Xeq + 51.647R= 0.921, R²=0.848 vietnamjournal.ru

Note: IOR, I1, and Xeq represent specific molecular descriptors.

Conformational Analysis and Stereochemical Influences on Molecular Interactions

The three-dimensional structure and stereochemistry of this compound analogues are fundamental to their interaction with biological targets.

Conformational analysis, the study of the energetics of different rotational isomers (rotamers), is crucial for understanding molecular stability and predicting biological activity. lumenlearning.com The spatial orientation of substituents can dictate how a molecule fits into a binding pocket. nih.gov For acyclic molecules, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. scribd.com In more complex molecules, gauche interactions between bulky groups can destabilize a conformation. lumenlearning.com

The introduction of a methyl group can significantly alter the conformational preferences of a molecule, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov This can be due to favorable hydrophobic interactions or by restricting the conformational flexibility of a scaffold, thereby pre-organizing the molecule for optimal binding. nih.gov

Stereochemistry plays a critical role in drug action, as enantiomers of a chiral drug can exhibit different pharmacological behaviors in a chiral biological environment. nih.gov The two enantiomers of a chiral molecule can be considered as two distinct drugs. nih.gov The differential interaction of enantiomers with a binding site is a well-established principle. nih.gov The stereochemistry of a molecule can influence its binding affinity and efficacy. nih.gov For instance, in a study of carrier peptide-mediated insulin (B600854) delivery, the transepithelial permeation of insulin was dependent on the stereochemistry of one of the carrier peptides. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Methyl N 2 Propynyl Indole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. researchgate.netresearchgate.net These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties. chemrxiv.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). arxiv.org For 2-methyl-N-(2-propynyl)indole, the MEP map would be expected to show a negative potential (typically colored red) around the nitrogen atom of the indole (B1671886) ring and the triple bond of the propargyl group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms, particularly the N-H proton in the parent indole structure and the hydrogens on the methyl and propynyl (B12738560) groups. researchgate.net

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacademie-sciences.fr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the entire conjugated system. mdpi.combeilstein-journals.org Quantum chemical calculations can provide precise energy values for these orbitals, which are essential for predicting the molecule's electronic transitions and charge transfer characteristics. arxiv.orgnih.govnih.gov

Table 1: Illustrative Frontier Orbital Properties of this compound

This data is illustrative and based on typical values for similar indole derivatives calculated using DFT methods (e.g., B3LYP/6-311G(d,p)).

ParameterValue (eV)
HOMO Energy-6.15
LUMO Energy-1.85
HOMO-LUMO Gap (ΔE)4.30

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation about single bonds. fiveable.me These conformers often have different potential energies, and understanding their relative stabilities is key to predicting the molecule's preferred shape in different environments. nih.govethz.ch For this compound, key rotatable bonds include the N-CH₂ bond connecting the propargyl group to the indole nitrogen and the CH₂-C bond within the propargyl group itself.

Rotation around these bonds can lead to various staggered and eclipsed conformations. Staggered conformations are generally more stable as they minimize steric hindrance between substituent groups, while eclipsed conformations are higher in energy. fiveable.me Computational methods can be used to calculate the potential energy surface as a function of dihedral angles, identifying the lowest energy (most stable) conformers and the energy barriers for interconversion between them.

Table 2: Illustrative Relative Energies of this compound Conformers

This data is hypothetical, representing a simplified conformational analysis around the N-CH₂ bond.

ConformerDihedral Angle (C-N-CH₂-C)Relative Energy (kcal/mol)Stability
Anti-periplanar180°0.0Most Stable
Gauche60°1.2Stable
Eclipsed4.5Least Stable

Molecular Electrostatic Potential and Frontier Orbital Analysis

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

To explore the potential pharmacological relevance of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as an enzyme or a receptor protein. espublisher.commdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. koreascience.krijsrm.net Given that the propargylamine (B41283) moiety is a known pharmacophore for inhibitors of Monoamine Oxidase B (MAO-B), this enzyme represents a plausible biological target for this compound. nih.govniscpr.res.in

Docking simulations would place this compound into the active site of MAO-B. The predicted binding mode would likely involve the indole ring engaging in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyrosine. mdpi.comnih.gov The propargyl group would be positioned near the flavin adenine (B156593) dinucleotide (FAD) cofactor, a key component for the catalytic activity of MAO-B. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.govnih.gov MD simulations track the movements of atoms, providing insights into the flexibility of the complex and the persistence of key interactions. mdpi.com The stability of the complex can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. nih.gov

Table 3: Illustrative Docking and MM/GBSA Results for this compound with MAO-B

This data is hypothetical and for illustrative purposes only.

ParameterValue
Docking Score (kcal/mol)-8.5
Binding Free Energy (ΔG_bind, MM/GBSA)-45.7 kcal/mol
Key Interacting Residues (Hypothetical)
Hydrophobic InteractionsTyr398, Tyr435, Leu171
π-π StackingTyr326
Covalent Adduct PotentialFAD cofactor

Ligand-Protein Binding Mode Elucidation

Virtual Screening and De Novo Design Strategies Utilizing the this compound Scaffold

The structural core of this compound can serve as a valuable starting point for the discovery of new and more potent bioactive compounds through virtual screening and de novo design techniques. frontiersin.org

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov The this compound structure can be used as a query in ligand-based virtual screening to find other molecules with similar 2D or 3D features. acs.orgnih.gov Alternatively, in structure-based virtual screening, libraries of compounds can be docked into the active site of a target like MAO-B to identify new scaffolds that fit the binding pocket. acs.org

De novo design is a computational strategy for building novel molecules from scratch, piece by piece, within the constraints of a receptor's binding site. osti.govplos.org Fragments from this compound, such as the 2-methylindole (B41428) group or the N-propargyl moiety, can be used as starting points. researchgate.netfrontiersin.org Algorithms can then "grow" new functional groups from these fragments or link them with other chemical fragments to design novel molecules with optimized interactions and potentially improved pharmacological properties. nih.gov

Preclinical Pharmacological and Biological Investigations of 2 Methyl N 2 Propynyl Indole in Model Systems

In Vitro Cellular Studies

In vitro cellular studies are fundamental to understanding the molecular interactions and cellular fate of a compound. These studies provide a controlled environment to investigate specific biological activities without the complexities of a whole organism.

Cell-based assays are critical for determining a compound's effect on specific enzymes and receptors. For indole (B1671886) derivatives, a significant area of investigation has been their interaction with monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.govnih.gov

Research has shown that the indole structure is important for recognition by the active site of MAO. nih.govnih.gov The inhibitory activity of various indole derivatives against MAO-A and MAO-B has been evaluated using radiochemical assays. nih.gov These assays typically measure the production of aldehyde products from 14C-labelled substrates like 5-hydroxytryptamine (for MAO-A) and phenylethylamine (for MAO-B). nih.gov

A study on a series of benzyloxy-indolyl methylamines demonstrated that the substitution of a hydrogen atom with a methyl group on the indole nitrogen decreased the selectivity for MAO-B. nih.gov Specifically, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) was identified as a potent and selective MAO-B inhibitor. nih.govnih.gov Its inhibitory constants (Ki) were determined to be 800 ± 60 nM for MAO-A and 0.75 ± 0.15 nM for MAO-B, indicating a high selectivity for MAO-B. nih.gov

Table 1: In Vitro MAO Inhibition Data for Selected Indole Derivatives

CompoundTarget EnzymeIC50 (µM)Ki (nM)Selectivity (MAO-A/MAO-B)
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73)MAO-A-800 ± 601066
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73)MAO-B-0.75 ± 0.15
L-deprenylMAO-A-376 ± 0.03248
L-deprenylMAO-B-16.8 ± 0.1
Data sourced from a study on benzyloxy-indolyl methylamines. nih.govnih.gov

Beyond enzyme inhibition, indole derivatives have also been investigated for their interaction with various receptors. For instance, certain indole-2,3-dione-3-oxime derivatives have been identified as antagonists of excitatory amino acid (EAA) receptors, particularly at the AMPA binding site. google.com While specific data for 2-methyl-N-(2-propynyl)indole at various receptors is not detailed in the provided context, the broader family of indole derivatives shows diverse receptor activity. google.comfrontiersin.org

The cellular uptake and metabolism of a compound are critical determinants of its bioavailability and biological activity. nih.govnih.gov For indole compounds, their journey into and within the cell is a complex process. While specific studies on the cellular uptake of this compound are not available in the provided search results, general principles of indole and isothiocyanate uptake can be considered. The cellular uptake of many compounds is initiated by their interaction with cellular membranes and can involve passive diffusion or active transport mechanisms. nih.gov

Once inside the cell, indole derivatives can undergo metabolic transformations. The metabolism of dietary isothiocyanates, for example, is initiated by their reaction with the sulfhydryl group of glutathione (B108866) (GSH). nih.gov This conjugation is a key step that influences their subsequent biological activities. nih.gov The liver is a primary site for the metabolism of absorbed indole compounds, where they can be converted into metabolites like indoxyl sulfate (B86663). mdpi.com

The study of cellular metabolism often involves incubating the compound with cell lines (e.g., hepatocytes) or cellular fractions (e.g., microsomes) and analyzing the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS). While specific metabolic pathways for this compound are not detailed, the presence of the propynyl (B12738560) group suggests potential for specific metabolic reactions.

Cell-Based Enzyme Activity and Receptor Function Assays

Ex Vivo Tissue and Organ Slice Preparations

Ex vivo studies bridge the gap between in vitro and in vivo research by using isolated tissues or organs. This approach allows for the investigation of a compound's effects in a more complex biological environment than cell culture, while still maintaining experimental control.

Isolated tissue preparations are valuable for assessing the direct pharmacological effects of a compound on a specific organ or tissue type. For neuroactive compounds like indole derivatives, brain tissue preparations are of particular interest.

In studies of MAO inhibitors, mitochondrial fractions isolated from rat liver have been used to determine enzyme inhibitory potencies. nih.gov The IC50 values for dopamine (B1211576) uptake in striatal synaptosomal fractions from rats were determined for N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) and were compared to L-deprenyl. nih.gov The IC50 for FA-73 was 150 ± 8 µM, while for L-deprenyl it was 68 ± 10 µM in rat striatal synaptosomes. nih.gov In human caudate tissue, the IC50 values were 0.36 ± 0.015 µM for FA-73 and 0.10 ± 0.007 µM for L-deprenyl. nih.gov

Brain slices and homogenates are frequently used to study the neurochemical effects of compounds. These preparations allow for the direct measurement of neurotransmitter levels, enzyme activities, and other biochemical markers in a brain-like environment.

Ex vivo studies have been conducted to assess the in vivo effects of administered compounds on brain enzyme activity. For example, after administration of N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) to mice, brain MAO-B activity was inhibited by 90% one hour after administration, with no significant effect on MAO-A activity. nih.gov This demonstrates the compound's ability to cross the blood-brain barrier and exert its selective inhibitory effect in the target organ. nih.gov

Table 2: Ex Vivo MAO-B Inhibition in Mouse Brain

CompoundInhibition of MAO-B ActivityTime Post-Administration
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73)90%1 hour
L-deprenyl90%1 hour
Data from an ex vivo study in mice. nih.gov

Biochemical and Functional Responses in Isolated Tissues

Exploratory In Vivo Studies in Relevant Animal Models (focused on mechanism of action and preclinical proof-of-concept, not clinical outcomes)

In vivo studies in animal models are essential for understanding the physiological and pharmacological effects of a compound in a whole organism. These studies provide insights into a compound's mechanism of action and offer a preclinical proof-of-concept for its potential therapeutic applications.

Research on indole derivatives has utilized various animal models to investigate their biological activities. For instance, studies on N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) involved in vivo administration to mice to confirm its selective MAO-B inhibitory activity within the brain. nih.gov The finding that MAO-B was significantly inhibited while MAO-A was unaffected provides strong evidence for the compound's selective mechanism of action in a living system. nih.gov

These types of in vivo studies are crucial for validating the findings from in vitro and ex vivo experiments and for establishing a compound's potential for further development. They help to confirm that the compound can reach its target in the body, exert the expected pharmacological effect, and do so with the desired selectivity.

Pharmacodynamic Characterization in Preclinical ResearchThe pharmacodynamic properties, including the molecular targets and the mechanism by which this compound might exert its effects, have not been described in the accessible scientific literature.

It is possible that research on this specific compound exists but has not been published or is part of proprietary research. Until such data becomes publicly available, a detailed scientific article on the preclinical investigations of this compound cannot be constructed.

Advanced Analytical Methodologies for Research on 2 Methyl N 2 Propynyl Indole and Its Metabolites

Chromatographic and Hyphenated Techniques for Qualitative and Quantitative Analysis in Research Matrices

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of analyzing 2-methyl-N-(2-propynyl)indole and its metabolites in complex research matrices such as plasma or tissue homogenates. These techniques offer the high sensitivity and selectivity required to detect and quantify the parent compound and its various metabolic products.

Development of High-Resolution Separation Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for the separation of this compound from its metabolites and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for indole-containing compounds. nih.gov A typical method would involve a C8 or C18 stationary phase, providing effective separation based on hydrophobicity. sielc.comcetjournal.it Gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) allows for the resolution of compounds with varying polarities. cetjournal.itresearchgate.net For instance, a gradient might start with a low percentage of organic solvent to elute polar metabolites and gradually increase to elute the more nonpolar parent compound. Detection is often achieved using a UV detector, leveraging the indole (B1671886) ring's strong chromophore, typically monitored at wavelengths around 280 nm. cetjournal.it For enhanced sensitivity and selectivity, a fluorescence detector can be used, with excitation at approximately 280 nm and emission around 350 nm. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. When analyzing this compound, a non-polar capillary column, such as one coated with 5% phenyl methyl siloxane, is often used. uin-alauddin.ac.id The analysis of related compounds like 2-methylindole (B41428) and its hydrogenated product 2-methylindoline (B143341) has been successfully performed using GC, demonstrating its utility in monitoring reactions and assessing purity. google.com Temperature programming is essential for separating a mixture of metabolites with different boiling points. derpharmachemica.com GC is almost always coupled with a mass spectrometer (GC-MS) for definitive identification.

Mass Spectrometry-Based Metabolite Identification and Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for metabolite profiling due to its ability to separate complex mixtures and provide structural information. thermofisher.commdpi.com The process involves using high-resolution mass spectrometry (HRAM) to obtain accurate mass measurements of the parent compound and its metabolites, which facilitates the determination of their elemental compositions.

Potential metabolic pathways for this compound include:

Oxidation: Hydroxylation on the benzene (B151609) or pyrrole (B145914) ring, or oxidation of the 2-methyl group to a hydroxymethyl or carboxylic acid functionality.

Metabolism of the Propynyl (B12738560) Group: The propynyl group can undergo various transformations, including oxidation or conjugation.

Conjugation: Metabolites, particularly hydroxylated forms, can be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility for excretion.

In a typical LC-MS/MS workflow, a full scan analysis first detects all ionizable compounds. thermofisher.com Then, product ion scans (tandem MS) are performed on selected precursor ions. The fragmentation patterns observed in the product ion spectra are used to identify the structure of the metabolites. For example, a characteristic loss of the propynyl group or a shift in mass corresponding to hydroxylation (+16 Da) would be indicative of specific metabolic transformations. mdpi.com Comparing the retention times and mass spectra of metabolites from a test sample with those of synthesized authentic standards provides definitive identification.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of newly synthesized this compound and for assessing its purity.

NMR Spectroscopy for Isotopic Labeling and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A ¹H NMR spectrum of this compound would show distinct signals for each unique proton. Key expected signals include a singlet for the 2-methyl protons, signals for the aromatic protons on the indole ring, and characteristic signals for the N-propynyl group: a doublet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal alkyne (-C≡CH) proton. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing separate signals for each unique carbon atom, including the methyl carbon, the aromatic carbons, and the carbons of the propynyl group (N-CH₂, -C≡CH, and -C≡CH). rsc.orgdocbrown.info

Isotopic Labeling: For metabolic studies, this compound can be synthesized with stable isotopes like ¹³C or ¹⁵N. nih.gov Analyzing metabolites using NMR or MS can then definitively trace the fate of the labeled compound within a biological system. nih.gov

Conformational Studies: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the through-space proximity of protons, providing insights into the preferred three-dimensional conformation of the molecule in solution.

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. docbrown.info For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A sharp, weak band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. docbrown.info

A weak to medium band in the range of 2100-2260 cm⁻¹ for the C≡C triple bond stretch. docbrown.info

Multiple bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic indole ring.

C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

UV-Vis Spectroscopy: The indole ring system is a strong ultraviolet (UV) chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption maxima, typically around 220 nm and 280 nm, which is consistent with the indole electronic transitions. nist.gov This property is also the basis for UV detection in HPLC. cetjournal.it

Biophysical Techniques for Protein-Ligand Interaction Characterization

Understanding how this compound interacts with protein targets is crucial for elucidating its mechanism of action. Several biophysical techniques are employed for this purpose. uni-leipzig.de The propynyl (propargyl) group is a known feature in inhibitors of flavoenzymes like monoamine oxidases (MAO), suggesting that MAO-A or MAO-B could be potential protein targets. nih.govnih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in a target protein can be used to monitor ligand binding. When this compound binds to a protein, it may cause a change in the local environment of these tryptophan residues, leading to a quenching or enhancement of the fluorescence signal, from which binding affinity (K_d) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of an interaction, providing values for the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for studying the kinetics of binding. It measures the association (k_on) and dissociation (k_off) rates of the ligand-protein interaction in real-time, from which the equilibrium dissociation constant (K_d) can be derived.

Computational Docking and Molecular Dynamics: In silico methods like molecular docking are used to predict the binding pose of this compound within the active site of a target protein. chemmethod.com Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time, providing insights into the key amino acid residues involved in the interaction. nih.gov

These advanced methodologies provide a comprehensive toolkit for the detailed investigation of this compound, from its fundamental chemical properties to its complex behavior in biological systems.

Future Research Trajectories and Academic Perspectives for 2 Methyl N 2 Propynyl Indole

Elucidation of Broader Biological System Interactions

While much of the research on indole (B1671886) derivatives has been target-specific, a significant future avenue for 2-methyl-N-(2-propynyl)indole lies in a broader understanding of its interactions with complex biological systems. The indole scaffold is known to interact with a wide range of pharmacological targets, including G-protein coupled receptors, enzymes, and ion channels. nih.gov Future studies could employ high-throughput screening and chemoproteomics to identify novel protein binding partners for this compound and its derivatives. This could unveil previously unknown biological pathways modulated by this class of compounds.

Furthermore, investigating the metabolic fate of this compound is crucial. The propargyl group, for instance, could be susceptible to metabolic transformations that may lead to either bioactivation or detoxification. Understanding these metabolic pathways is essential for predicting the compound's in vivo behavior and potential for therapeutic development.

Exploration of Multi-Target Directed Ligand Design Principles

The multifactorial nature of complex diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govacs.org The indole scaffold is a popular framework for MTDL design. nih.govmdpi.com

The structure of this compound is particularly amenable to the principles of MTDL design. The propargyl group can be utilized in "click chemistry" reactions to conjugate other pharmacophores, creating hybrid molecules with tailored polypharmacology. For example, by attaching a known acetylcholinesterase inhibitor to the propargyl group, a novel MTDL could be synthesized for Alzheimer's disease, potentially targeting both cholinergic pathways and other relevant targets modulated by the indole core. mdpi.com Future research will likely focus on the rational design of such hybrids, guided by computational modeling and structure-activity relationship (SAR) studies.

Research DirectionKey ObjectivePotential Therapeutic Area
Hybrid Molecule SynthesisTo create novel MTDLs by conjugating other pharmacophores to the propargyl group.Neurodegenerative diseases, Cancer
Computational ModelingTo predict the binding of this compound-based MTDLs to multiple targets.Drug Discovery and Design
SAR StudiesTo understand how structural modifications affect the multi-target activity of these compounds.Medicinal Chemistry

Development of Advanced Research Tools and Probes Based on the Compound

The unique chemical properties of the propargyl group make this compound an excellent candidate for the development of advanced research tools. The terminal alkyne can be readily functionalized with reporter tags, such as fluorophores or biotin, via copper-catalyzed azide-alkyne cycloaddition (click chemistry). chemrxiv.org This would allow for the creation of chemical probes to visualize and identify the cellular targets of this indole derivative.

These probes could be instrumental in target validation and in studying the downstream effects of target engagement in living cells. For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its subcellular localization and to identify specific organelles or protein complexes with which it interacts.

Potential for Interdisciplinary Collaborations and Novel Research Paradigms

The future exploration of this compound will necessitate a highly interdisciplinary approach. Collaborations between synthetic organic chemists, medicinal chemists, chemical biologists, and pharmacologists will be essential to fully realize the potential of this compound.

The development of novel synthetic methodologies for the derivatization of the indole core and the propargyl group will continue to be a key area of research. nih.govresearchgate.net For example, metal-catalyzed cyclization reactions of N-propargyl indoles have been shown to produce complex heterocyclic systems with interesting biological activities. mdpi.commun.ca Exploring the catalytic diversification of this compound could lead to libraries of novel compounds for biological screening.

Q & A

Basic: What are the optimal catalytic systems for synthesizing 2-methyl-N-(2-propynyl)indole via palladium-catalyzed cyclization?

Methodological Answer:
The synthesis of this compound derivatives can be achieved using palladium-catalyzed cyclization of (2-propynyl)anilines. Evidence from palladium-catalyzed cascade reactions shows that Pd(OAc)₂ with PPh₃ and DBU as a base in DMF at 120°C yields 2-arylmethylindoles in a single step with good efficiency (70–85% yields). For substrates like (2-aminoaryl)propynols, a two-step process involving PdCl₂/PPh₃/K₂CO₃/n-Bu₄NBr followed by hydrogenolysis (Pd/C, cyclohexene) is required to avoid byproduct formation .

Advanced: How does substrate structure dictate divergent reactivity in palladium-catalyzed cyclization toward C2-functionalized indoles?

Methodological Answer:
Divergent reactivity arises from the electronic and steric properties of the substrates. (2-Propynyl)anilines undergo direct cyclization with aryl halides via Pd-mediated C–N bond formation, while (2-aminoaryl)propynols form (arylmethylidene)indolinols intermediates due to competing hydroxyl group participation. The latter requires reductive hydrogenolysis to yield the final indole. Computational studies suggest that steric hindrance and coordinating groups (e.g., hydroxyl) alter the Pd intermediate’s stability, influencing pathway selection .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound derivatives?

Methodological Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., methyl at C2, propargyl at N1).
  • X-ray crystallography : Resolves bond angles and packing interactions (e.g., Acta Cryst. data for ethyl N-(3-cyano-1H-indol-2-yl)formimidate derivatives) .
  • Mass spectrometry : HRMS (ESI/TOF) validates molecular formulas.

Advanced: How can computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) of substituted indoles?

Methodological Answer:
Energy decomposition analysis (EDA) maps intermolecular interaction potentials. For example, ΔEₒᵣb (orbital interaction energy) dominates in indole-pyrrole systems, explaining preferential EAS at C5/C7 positions (85:15 ratio). Density functional theory (DFT) calculations further reveal electron-rich sites, guiding functionalization strategies .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:
Indole derivatives exhibit broad pharmacological activities:

  • Anticancer : Inhibition of tubulin polymerization (e.g., combretastatin analogs).
  • MAO-B inhibition : 2-Indolyl methylamines with propargyl groups show selective MAO-B inhibition (IC₅₀ < 10 nM) for neurodegenerative disease research .
  • Antimicrobial : Structural analogs disrupt microbial cell membranes via hydrophobicity .

Advanced: How do structural modifications (e.g., propargyl vs. benzyloxy groups) enhance MAO-B selectivity?

Methodological Answer:
Propargyl groups in this compound derivatives form irreversible covalent bonds with MAO-B’s FAD cofactor, while benzyloxy groups enhance binding via π-π stacking. SAR studies reveal that N-propargylation increases selectivity (>100-fold for MAO-B vs. MAO-A) by optimizing steric fit in the enzyme’s hydrophobic pocket .

Basic: What green chemistry approaches improve the sustainability of indole synthesis?

Methodological Answer:

  • Heterogeneous catalysis : Pd/C under aerobic conditions reduces metal leaching and enables catalyst reuse (4 cycles, 90% retention) .
  • Aqueous media : Microwave-assisted Pd-catalyzed annulation in water minimizes organic solvent use .

Advanced: How do solvent and ligand choice influence regioselectivity in indole functionalization?

Methodological Answer:

  • Polar aprotic solvents (DMF) : Stabilize Pd intermediates, favoring C2 functionalization.
  • Phosphine-free ligands (phenylurea) : Enhance regioselectivity (90% C3-substitution) by modulating Pd’s electron density .

Basic: What are the challenges in scaling up indole derivatives for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography limitations necessitate crystallization optimization (e.g., ethanol/water mixtures) .
  • Byproduct control : Monitoring via HPLC-MS ensures >98% purity for pharmacological assays .

Advanced: How can metabolic engineering enhance indole production in microbial systems?

Methodological Answer:

  • Transcriptomic-guided strain design : Overexpression of tryptophanase (TNA) in Corynebacterium glutamicum boosts indole titers.
  • Solvent extraction : Adding organic solvents (e.g., decanol) removes indole from aqueous phases, alleviating toxicity .

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